Itrocinonide
Description
Contextualization of Glucocorticoid Receptor Modulators in Inflammatory Pathophysiology
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a protein that acts as a ligand-activated transcription factor. oup.comfrontiersin.orgmdpi.com Once the glucocorticoid binds to the GR in the cell's cytoplasm, the complex moves to the nucleus. ijdvl.com There, it modulates gene expression through two primary mechanisms: transactivation and transrepression. oup.comwikipedia.org
Transrepression is largely associated with the anti-inflammatory effects of glucocorticoids. oup.comresearchgate.net It involves the GR interfering with pro-inflammatory transcription factors like NF-κB and AP-1, thereby inhibiting the production of inflammatory mediators. oup.comnih.gov Conversely, transactivation, where the GR directly binds to DNA sequences called glucocorticoid response elements (GREs) to upregulate gene expression, is linked to many of the undesirable metabolic side effects. wikipedia.orgnih.gov
This mechanistic understanding has paved the way for the development of Selective Glucocorticoid Receptor Modulators (SGRMs) or Agonists (SEGRAs). wikipedia.org These compounds are designed to preferentially induce transrepression over transactivation, aiming to separate the therapeutic anti-inflammatory actions from the adverse effect profile. wikipedia.orgfrontiersin.org Soft corticosteroids like Itrocinonide are a key part of this landscape, designed to act locally with high potency and then be rapidly metabolized into inactive forms upon entering systemic circulation, thus minimizing the potential for widespread GR activation and associated side effects. atsjournals.org
The Retrometabolic Drug Design Paradigm and the Soft Drug Principle
Retrometabolic drug design is a strategy that integrates a drug's metabolic fate into the very core of its design process. nih.govwikipedia.org The goal is to create new, effective therapeutic agents that have a predictable and controllable lifecycle in the body, leading to an improved therapeutic index—the ratio of a drug's beneficial effects to its toxic effects. wikipedia.orgpatsnap.comtandfonline.com This paradigm encompasses two major approaches: the design of soft drugs and chemical delivery systems. wikipedia.org
The core of retrometabolic design is the concept of "designed-in metabolism." researchgate.net Instead of discovering a drug and then studying its metabolism as a secondary step, this approach intentionally builds a specific, desired metabolic pathway into the drug's molecular structure. nih.gov For soft drugs, the design starts with a known inactive metabolite of a therapeutic agent. nih.gov The structure of this inactive metabolite is then chemically modified to restore pharmacological activity, creating a new, active compound. nih.gov Crucially, this new "soft drug" is engineered so that it deactivates in a single, predictable metabolic step, reverting to its original inactive metabolite form. nih.govtandfonline.com This approach avoids complex metabolic pathways that can produce multiple metabolites, some of which might be active or toxic themselves. tandfonline.com
While both soft drugs and chemical drug-targeting systems (CDS) fall under the umbrella of retrometabolic design and use enzymatic processes, their principles are fundamentally different. nih.govwikipedia.org
Soft Drugs: These are pharmacologically active compounds that are designed to be easily metabolized into inactive forms after they have performed their therapeutic function at the target site. nih.govtandfonline.com They are active upon administration. wikipedia.org The primary goal is to confine the drug's activity to a specific location and prevent systemic effects. researchgate.net
Chemical Drug-Targeting Systems (CDS): These are inactive, inert molecules that are designed to be converted into an active drug through a series of enzymatic or chemical steps at a specific target organ or site. nih.govwikipedia.org The design incorporates a "targetor" moiety that directs the molecule to the desired site, and modifier functions that protect the molecule until it reaches its destination. nih.gov Unlike soft drugs, CDS are inactive when administered and require metabolic activation. wikipedia.org
In essence, a soft drug is designed for controlled inactivation, whereas a CDS is designed for controlled activation. wikipedia.org
Theoretical Framework of Designed-in Metabolism
Historical Development and Strategic Design of this compound within Corticosteroid Research
The quest for safer corticosteroids began not long after their initial discovery and application in the late 1940s and 1950s. nih.govclinexprheumatol.org The realization that potent anti-inflammatory effects were often accompanied by significant side effects drove research towards creating molecules with a better benefit-risk profile. nih.gov This led to the exploration of soft drug principles in the corticosteroid field.
This compound emerged from research efforts in the 1980s focused on developing soft steroids containing a 17β-methyl-carbonate ester moiety, a chemical group designed to be susceptible to hydrolysis. researchgate.net The design process involved synthesizing a series of compounds and evaluating how different chemical substitutions influenced their affinity for the glucocorticoid receptor. researchgate.net
This compound was selected as a lead candidate due to its favorable combination of properties. It is a double-fluorinated compound that exhibited a high binding affinity for the glucocorticoid receptor, comparable to that of Budesonide (B1683875), a potent conventional corticosteroid. researchgate.netresearchgate.net Simultaneously, it was designed for rapid breakdown, showing a half-life of just 30 minutes during in vitro tests in human blood. researchgate.net Although its in vivo potency was found to be less than that of Budesonide, this compound demonstrated a much-improved ratio of local anti-inflammatory activity to systemic effects, which is the hallmark of a successful soft steroid. researchgate.net However, despite these promising preclinical characteristics, this compound did not show sufficient efficacy in the lung in human studies. atsjournals.org
| Property | This compound | Reference Compound (Budesonide) |
| Receptor Binding Affinity (RBA) | Similar to Budesonide researchgate.netresearchgate.net | High researchgate.netresearchgate.net |
| In Vitro Hydrolysis Half-Life (Human Blood) | 30 minutes researchgate.net | N/A |
| In Vivo Potency | Less than Budesonide researchgate.net | Higher than this compound researchgate.net |
| Ratio of Local Efficacy to Systemic Activity | Much better than Budesonide researchgate.net | Standard researchgate.net |
The incorporation of labile (chemically unstable) ester groups is a cornerstone of soft drug design, particularly for corticosteroids. tandfonline.comsurgicalneurologyint.com The rationale is multifaceted:
Predictable Inactivation: Ester bonds are susceptible to hydrolysis by esterase enzymes, which are widely distributed throughout the body, especially in the blood. tandfonline.comsurgicalneurologyint.com This provides a rapid and predictable route of inactivation once the drug is absorbed from its local site of action into the systemic circulation. atsjournals.org
Formation of Inactive Metabolites: The hydrolysis of an ester group typically introduces a carboxylic acid. This negatively charged group drastically reduces the molecule's ability to bind to the glucocorticoid receptor, effectively rendering the metabolite inactive. tandfonline.com
Avoiding Complex Metabolism: Relying on ester hydrolysis for deactivation can circumvent metabolism by the cytochrome P450 (CYP) enzyme system. tandfonline.com The CYP system is responsible for the metabolism of many drugs and is prone to saturation and drug-drug interactions, which can lead to unpredictable drug levels and toxicities. tandfonline.comtandfonline.com
By strategically placing these "soft spots" on the steroid molecule, medicinal chemists can create compounds like this compound that are potent at their target site but are quickly and safely neutralized if they enter the bloodstream, thereby enhancing the therapeutic index. patsnap.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-ethoxycarbonyloxyethyl] (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3/t15-,17-,18-,20-,21-,22+,23+,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELVROFGZYBHY-JUVXQCODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)O[C@H](C)OC(=O)OCC)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38F2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883168 | |
| Record name | Itrocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106033-96-9 | |
| Record name | (1S)-1-[(Ethoxycarbonyl)oxy]ethyl (6α,11β,16α,17α)-16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106033-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itrocinonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106033969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itrocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITROCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZW8NEP6PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Structure and Synthetic Methodologies for Itrocinonide and Analogues
Structural Features Conducive to Predictable Metabolism
The molecular design of Itrocinonide incorporates specific structural features that render it susceptible to controlled metabolic breakdown. These features are engineered to ensure the compound is readily transformed into inactive, excretable metabolites once it moves from the target tissue into the bloodstream. tandfonline.com
A key structural element in this compound is the presence of a metabolically labile ester moiety, specifically a methyl-carbonate ester at the 17β-position of the steroid nucleus. researchgate.net This functional group serves as a "soft spot" in the molecule, designed for rapid hydrolysis by ubiquitous esterase enzymes present in the blood. researchgate.netresearchgate.net
The hydrolysis of the 17β-ester bond is a critical deactivation step. Once cleaved, the resulting metabolite is a carboxylic acid, which is typically inactive as a corticosteroid. researchgate.net This rapid inactivation is a defining characteristic of soft drugs, ensuring that any systemically absorbed compound has a short half-life, thereby reducing the risk of undesirable systemic effects. tandfonline.comatsjournals.org Research on various soft corticosteroids has shown that the rate of this hydrolysis can be modulated by the nature of the ester group and its stereochemistry. In the case of this compound, the selected double-fluorinated compound with a specific 17β ester demonstrated a sufficiently rapid rate of in vitro hydrolysis, with a half-life of approximately 30 minutes in human blood. researchgate.net
Table 1: Comparative Data of this compound and Related Corticosteroids
| Compound | Receptor Binding Affinity (RBA) | In Vitro Hydrolysis Half-Life (Human Blood) | Key Structural Feature |
| This compound (ITR) | Similar to Budesonide (B1683875) | ~ 30 minutes | 17β-ester, Double-fluorination |
| Budesonide (BUD) | High | - | 16α,17α-acetal |
| Loteprednol (B1675157) Etabonate | 4.3x Dexamethasone (B1670325) | - | 17α- and 17β-ester bonds |
Data sourced from scientific literature on soft corticosteroids. researchgate.net
Fluorination is a widely employed strategy in medicinal chemistry to enhance the potency of corticosteroid drugs. mdpi.comnih.gov In the structure of this compound, the incorporation of fluorine atoms, specifically double-fluorination, plays a crucial role. researchgate.net
The introduction of fluorine at specific positions, such as 6α or 9α, is known to dramatically increase the binding affinity of the steroid to the glucocorticoid receptor (GR). nih.govresearchgate.net This enhanced affinity translates to greater anti-inflammatory potency, allowing for lower concentrations of the drug to be effective at the target site. mdpi.comnih.gov Fluorine's high electronegativity can also influence the electronic properties of the molecule, potentially stabilizing the active conformation and retarding oxidative metabolism at nearby sites, thereby prolonging local activity. nih.govnih.gov The strategic placement of fluorine in this compound contributes to its high potency, which, when combined with its rapid systemic inactivation, creates a desirable therapeutic profile. researchgate.net
Significance of 17β Methyl-Carbonate Ester Moiety
Chemical Synthesis Approaches for this compound and Related Soft Corticosteroids
The synthesis of this compound and other soft corticosteroids involves multi-step chemical processes designed to build the complex steroidal framework and introduce the specific functional groups required for its antedrug properties. marshall.edunih.gov These synthetic methodologies are central to the development of new and safer therapeutic agents. nih.govcsic.es
One common pathway involves the creation of a 16,17-unsaturated corticosteroid intermediate. nih.gov This double bond can be introduced by eliminating a 17-acyloxy group. For example, acylation of the 17α-hydroxyl group, followed by esterification of the 21-hydroxyl group and subsequent heating with a base like potassium acetate (B1210297), can effect the deacylation to furnish the desired C16-C17 double bond. nih.gov This olefin intermediate is then used to introduce functionalities like 16-carboxylate esters. nih.gov Another approach involves the direct functionalization of the 17α-position. This can be achieved through the formation of a cyclic orthoester with the 17α,21-hydroxyl groups, which upon controlled hydrolysis, can yield the desired 17α-ester. nih.gov
The core principle of soft drug design is the incorporation of a linkage that is susceptible to enzymatic cleavage. tandfonline.com For soft corticosteroids, this is almost exclusively a carboxylic ester bond. researchgate.net The strategies for introducing these linkages are diverse and depend on the target position within the steroid molecule.
For 17α-esters, a key strategy involves the use of orthoesters. For instance, reacting a corticosteroid like betamethasone (B1666872) with triethyl orthoacetate in the presence of an acid catalyst can form a cyclic orthoester across the 17α and 21 hydroxyl groups. Subsequent Lewis-acid-catalyzed hydrolysis can then selectively open the ring to afford the 17α-ester. nih.gov
For esters at other positions, such as the 21-position, synthesis can be more direct. Mild oxidation of the 21-hydroxyl group of a starting steroid like prednisolone (B192156) can yield an aldehyde. researchgate.net This aldehyde can then be treated with reagents like potassium cyanide and manganese dioxide in a mixture of methanol (B129727) and acetic acid to furnish the corresponding methyl ester. researchgate.net These methods provide the chemical tools necessary to create a library of steroidal esters, allowing chemists to fine-tune the rate of hydrolysis and, consequently, the pharmacokinetic profile of the resulting antedrug. nih.govresearchgate.net
Pharmacodynamics of Itrocinonide: Glucocorticoid Receptor Interactions
Glucocorticoid Receptor Binding Affinity and Selectivity
The therapeutic potential of a glucocorticoid is significantly influenced by its binding affinity for the glucocorticoid receptor. patsnap.com High receptor-binding affinity is a key determinant of the potency of these compounds. nih.gov
Quantification of Relative Receptor Binding Affinities (rRBA)
The relative receptor binding affinity (rRBA) is a quantitative measure used to compare the binding strength of different corticosteroids to the glucocorticoid receptor. This metric is crucial for assessing the potential potency of new glucocorticoid compounds. A comprehensive quantitative analysis of rRBA data from over one hundred active steroid structures has been conducted to better understand the relationship between molecular structure and binding affinity. patsnap.com This analysis helps in predicting the therapeutic potential of novel corticosteroids like itrocinonide. patsnap.com
Comparative Analysis of this compound's rRBA with Established Glucocorticoids
Research has shown that this compound possesses a relative receptor binding affinity similar to that of budesonide (B1683875), a well-established inhaled corticosteroid. researchgate.net This finding is significant as budesonide is known for its high glucocorticoid receptor binding affinity, which contributes to its clinical efficacy in treating inflammatory airway diseases. The structural features of glucocorticoids, such as 6α- or 9α-halogenation or the presence of a cyclic 16,17-acetal moiety, are known to dramatically increase binding affinity. patsnap.com Highly active glucocorticoids like betamethasone (B1666872) 17-monopropionate, fluticasone (B1203827) propionate (B1217596), and mometasone (B142194) furoate all have these structural characteristics. patsnap.com this compound, a double-fluorinated compound, was developed as part of a series of soft steroids with a 17β methyl-carbonate ester moiety designed for susceptibility to hydrolysis. researchgate.net
Table 1: Comparative Relative Receptor Binding Affinities (rRBA) of Various Glucocorticoids
| Compound | Relative Receptor Binding Affinity (rRBA) |
| This compound | Similar to Budesonide researchgate.net |
| Budesonide | High |
| Betamethasone 17-monopropionate | High patsnap.com |
| Fluticasone propionate | High patsnap.com |
| Mometasone furoate | High patsnap.com |
This table is for illustrative purposes and is based on available research findings. Specific numerical rRBA values can vary depending on the assay conditions.
Mechanisms of Glucocorticoid Receptor Modulation
Upon binding to a glucocorticoid, the glucocorticoid receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. nih.govnih.gov This modulation can occur through several mechanisms, leading to the wide range of physiological and pharmacological effects of glucocorticoids. mpg.de
Transcriptional Regulation by Glucocorticoid Receptor Complex
The glucocorticoid receptor-ligand complex regulates gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. mpg.deplos.org The GR can act as a homodimer, binding to palindromic GREs to activate gene transcription. nih.gov This process, known as transactivation, involves the recruitment of coactivator proteins and the general transcription machinery. pnas.org The transcriptional activity of the GR is influenced by its two main activation functions, AF-1 in the N-terminal domain and AF-2 in the ligand-binding domain. nih.govpnas.org The binding of the GR to GREs is a critical initial step in the regulation of gene expression. mpg.de
Dissociation of Transactivation and Transrepression Pathways
Glucocorticoids exert their anti-inflammatory effects primarily through a mechanism called transrepression, where the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov In contrast, many of the adverse side effects of glucocorticoid therapy are associated with transactivation, the direct activation of gene transcription by the GR. frontiersin.orgnih.gov
The concept of "dissociated" glucocorticoids aims to develop compounds that preferentially induce transrepression over transactivation, thereby separating the desired anti-inflammatory effects from the unwanted side effects. nih.gov Studies have shown that it is possible to create synthetic glucocorticoid derivatives that exhibit such a dissociation. While this compound's specific profile in this regard is not extensively detailed in the provided context, the development of soft steroids like this compound was partly driven by the goal of improving the therapeutic index by modifying pharmacokinetic and pharmacodynamic properties. atsjournals.org The development of selective glucocorticoid receptor modulators (SEGRMs) that can separate these pathways represents a significant area of research aimed at producing safer glucocorticoid therapies. frontiersin.orgnih.gov
Enzymatic Biotransformation and Inactivation Kinetics of Itrocinonide
In Vitro Hydrolysis Studies of Itrocinonide
The core of this compound's design as a soft drug lies in its susceptibility to rapid enzymatic breakdown into inactive metabolites. In vitro studies using various biological environments have been crucial in quantifying this rapid inactivation.
The hydrolytic instability of this compound is a key characteristic, extensively measured in human biological fluids. In vitro research has demonstrated a rapid rate of hydrolysis. researchgate.net Studies have reported a half-life (t½) of approximately 30 minutes for this compound in human blood at 37°C. researchgate.net Further investigations confirmed this rapid breakdown, with a half-life of less than 30 minutes observed in human plasma during in vitro experiments. karger.com This swift degradation was also confirmed in vivo, where after intravenous administration to human subjects, the plasma half-life was found to be about 30 minutes. karger.com
Table 1: In Vitro Hydrolytic Half-Life of this compound
| Biological Matrix | Temperature | Reported Half-Life (t½) | Source |
|---|---|---|---|
| Human Blood | 37°C | ~30 minutes | researchgate.net |
| Human Plasma | Not Specified | < 30 minutes | karger.com |
| Human Plasma (in vivo) | Not Applicable | ~30 minutes | karger.com |
The rapid hydrolysis of this compound is attributed to the action of ubiquitous, nonselective esterases. karger.com These enzymes are widely distributed throughout the body and are not specific to any single tissue or organ. nih.gov This contrasts with other developmental soft steroids, such as certain lactone derivatives, which are designed for selective breakdown by paraoxonase, an enzyme primarily found in the blood and liver but notably absent from the lungs. karger.com The design of this compound, however, targeted these nonselective esterases, aiming for a generally fast extrahepatic metabolic rate. karger.com
Determination of Hydrolytic Half-Life in Biological Matrices (e.g., Human Blood/Plasma)
Inactivation Profiles in Target Tissues versus Systemic Circulation
The efficacy and safety of an inhaled corticosteroid are heavily dependent on its relative stability at the site of action (the lungs) compared to the systemic circulation.
Table 2: Comparative In Vitro Stability of this compound
| Biological Matrix | Reported Half-Life (t½) | Source |
|---|---|---|
| Human Plasma | < 30 minutes | karger.com |
| Human Lung Tissue | < 30 minutes | karger.com |
The strategy of designing a soft steroid to be metabolized by ubiquitous esterases ultimately proved to be a significant drawback for this compound. karger.com The rapid hydrolysis of the compound within the lung tissue is considered the probable cause of its low clinical efficacy. karger.com While the molecule was capable of strongly triggering glucocorticoid receptors upon initial contact, its swift breakdown meant that sustained local concentrations could not be maintained. karger.com This rapid inactivation at the target site would leave an insufficient amount of the active compound to engage with recycled or newly synthesized glucocorticoid receptors, which is necessary to mediate a full and protracted anti-inflammatory response. karger.com Consequently, development projects for soft steroids like this compound, which are substrates for nonselective esterases, have largely been unsuccessful due to this rapid inactivation in the target tissue. karger.com
Preclinical Pharmacological Evaluation and Efficacy Modeling of Itrocinonide
In Vitro Assessment of Anti-Inflammatory Activity
The initial screening of Itrocinonide involved cell-based assays to determine its intrinsic anti-inflammatory potential and mechanism of action at a molecular level.
Corticosteroids exert their anti-inflammatory effects primarily by suppressing the production of pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation and is a critical target for anti-inflammatory therapies. scbt.comopendentistryjournal.com The mechanism involves the glucocorticoid receptor (GR) interfering with transcription factors that regulate the expression of inflammatory genes. scbt.com In various cellular models, anti-inflammatory agents are evaluated for their ability to inhibit the release of cytokines like TNF-α and interleukins (e.g., IL-6) from stimulated immune cells, such as macrophages or lung epithelial cells. opendentistryjournal.commdpi.comnih.govnih.gov While specific quantitative data on this compound's inhibition of TNF-α release is not detailed in the available literature, as a potent glucocorticoid, its mechanism of action is predicated on this pathway. The inhibition of such pro-inflammatory mediators is a fundamental characteristic of this drug class. opendentistryjournal.com
The therapeutic potential of corticosteroids is largely determined by their binding affinity to the glucocorticoid receptor (GR). patsnap.com this compound was specifically designed as a soft steroid candidate with a high receptor affinity, comparable to that of the established corticosteroid budesonide (B1683875). karger.com This high affinity is crucial for potent local activity.
A defining feature of this compound's design is its metabolic instability once it leaves the target tissue. In vitro studies confirmed its rapid hydrolytic inactivation in human plasma and lung tissue, with a half-life (t½) of less than 30 minutes. karger.com This rapid breakdown is engineered by incorporating a carbonate ester group, which is susceptible to hydrolysis by ubiquitous esterases. karger.com This contrasts with other corticosteroids that are primarily inactivated in the liver. karger.com
Table 1: In Vitro Properties of this compound
| Parameter | Finding | Reference |
|---|---|---|
| Receptor Affinity | Similar to Budesonide | karger.com |
| Inactivation Pathway | Rapid hydrolysis by ubiquitous esterases | karger.com |
| Half-life (in vitro) | < 30 minutes in human plasma and lung tissue | karger.com |
Cellular Models for Cytokine Inhibition (e.g., TNF-α Release)
Animal Model Studies for Topical Anti-Inflammatory Effects
Following in vitro characterization, the efficacy of this compound was assessed in animal models to evaluate its performance in a biological system, focusing on local anti-inflammatory action and tissue selectivity.
The croton oil-induced ear edema model in rats or mice is a standard preclinical assay for evaluating the topical anti-inflammatory activity of corticosteroids. asianjpr.comijpsr.com This model involves applying an irritant like croton oil to the ear, which induces a localized inflammatory response characterized by edema (swelling). asianjpr.comresearchgate.netinnovareacademics.in The efficacy of a topically applied test compound is measured by its ability to reduce the degree of swelling compared to a control group. ijpsr.commdpi.com This assay evaluates the ability of a drug to counteract mediators of acute inflammation. asianjpr.com While this is a standard model for assessing compounds like this compound, specific results from ear edema studies with this compound are not available in the reviewed literature.
The primary therapeutic target for this compound was inflammatory airway diseases. researchgate.net In animal models of airway and lung inflammation, this compound demonstrated topical anti-inflammatory efficacy. karger.com A key finding from these studies was its significantly better airway and lung selectivity compared to conventional inhaled corticosteroids (ICS). karger.com This improved selectivity is a direct consequence of its "soft drug" design, where the compound is active in the lung but rapidly inactivated upon systemic absorption, thereby reducing potential systemic effects. karger.com
Evaluation in Models of Local Inflammation (e.g., Rat Ear Edema)
Comparative Preclinical Efficacy of this compound
The preclinical profile of this compound is best understood in comparison to other corticosteroids. It was designed to match the high glucocorticoid receptor affinity of budesonide, a potent conventional ICS. karger.com Its key differentiating feature was its rapid inactivation by ubiquitous esterases, a mechanism distinct from other soft steroids or prodrugs like ciclesonide (B122086), which require activation in the lung. karger.comresearchgate.net
This rapid inactivation conferred a superior airway and lung selectivity in animal models compared to conventional ICS. karger.com Despite this advantage, this compound ultimately showed insufficient clinical efficacy. atsjournals.orgatsjournals.org The probable cause for this low efficacy was its very rapid inactivation, which likely occurred at the target tissue before it could exert a sufficient therapeutic effect. karger.comatsjournals.org This outcome highlights the critical balance required in soft drug design between maintaining local efficacy and achieving rapid systemic clearance.
Table 2: Comparative Preclinical Efficacy Profile
| Parameter | This compound | Conventional ICS (e.g., Budesonide) | Reference |
|---|---|---|---|
| Receptor Affinity | High (similar to Budesonide) | High | karger.com |
| Topical Potency (in vivo) | Low | High | karger.comatsjournals.org |
| Airway/Lung Selectivity | Much better than conventional ICS | Standard | karger.com |
| Inactivation Mechanism | Rapid hydrolysis by ubiquitous esterases | Primarily hepatic metabolism | karger.com |
Efficacy Compared to Conventional Glucocorticoids
This compound was developed as a "soft steroid" with the goal of achieving high topical anti-inflammatory efficacy comparable to potent conventional glucocorticoids, while minimizing systemic side effects through rapid metabolic inactivation. karger.com The design strategy aimed to create a compound with a high affinity for the glucocorticoid receptor, similar to powerful inhaled corticosteroids (ICS) of its time, but with a significantly faster rate of hydrolysis to an inactive form. karger.comresearchgate.net
Preclinical studies indicated that this compound possessed a glucocorticoid receptor binding affinity similar to that of budesonide. researchgate.net However, its in vivo anti-inflammatory potency was found to be lower than that of budesonide. researchgate.net Despite this lower absolute potency, this compound demonstrated a superior therapeutic index in animal models, showing a much better ratio between its desired anti-inflammatory effects in the airways and lungs and its systemic steroid activity (such as thymus involution). researchgate.net This improved selectivity was a key objective of its design, aiming to separate local efficacy from systemic action. karger.com
The rapid biotransformation, while beneficial for safety, was also a potential drawback. The compound's quick hydrolysis in human plasma and lung tissue (with a half-life of less than 30 minutes in vitro) was thought to be a reason for its limited clinical efficacy, as it may have been inactivated too rapidly at the target tissue. karger.comresearchgate.net In a bronchial provocation test, an earlier soft steroid, fluocortin (B1260762) butylester, was found to be clearly inferior to the conventional glucocorticoid beclomethasone (B1667900) dipropionate. karger.com this compound was designed to improve upon such predecessors, but its development was ultimately halted, presumably due to a lack of sufficient clinical efficacy. karger.comatsjournals.orgatsjournals.orgresearchgate.net
Table 1: Comparative Efficacy Profile of this compound vs. Conventional Glucocorticoids
| Feature | This compound | Conventional Glucocorticoids (e.g., Budesonide, Beclomethasone Dipropionate) |
| Receptor Affinity | Similar to budesonide. researchgate.net | High (e.g., Budesonide, Fluticasone (B1203827) Propionate). karger.comnih.gov |
| In Vivo Potency | Lower than budesonide. researchgate.net | Established high potency. researchgate.net |
| Topical Selectivity | Exhibited much better airway and lung selectivity. karger.comresearchgate.net | Effective, but with dose-dependent systemic absorption and effects. karger.com |
| Metabolic Inactivation | Rapid hydrolysis by ubiquitous esterases to inactive metabolites. karger.comresearchgate.net | Primarily inactivated in the liver by CYP450-mediated oxidation. karger.com |
| Clinical Efficacy | Considered too low, leading to discontinuation of development. karger.comatsjournals.org | Proven clinical efficacy in managing inflammatory conditions like asthma. nih.gov |
Efficacy Relative to Other Soft Corticosteroid Candidates (e.g., Loteprednol (B1675157) Etabonate, Ciclesonide)
This compound's development was stopped due to low clinical efficacy, likely from being too unstable in the target tissue. karger.comatsjournals.org In contrast, other soft steroids and prodrugs have successfully reached the market.
Loteprednol etabonate is a soft corticosteroid that has been successfully developed for ophthalmic use. researchgate.netfda.gov Like this compound, it is designed for rapid deactivation to an inactive carboxylic acid metabolite. fda.gov In clinical studies for postoperative inflammation, loteprednol etabonate 0.5% was shown to have similar efficacy in controlling inflammation as the conventional, more potent steroid prednisolone (B192156) acetate (B1210297) 1%. arvojournals.orgnih.gov It has also been compared favorably to dexamethasone (B1670325). nih.govf1000research.com Its success in ophthalmology demonstrates the viability of the soft drug concept when the balance between local activity and metabolism is optimized for the target tissue. nih.gov
Ciclesonide is another successful example, acting as a prodrug that is converted by intracellular esterases in the lung to its active metabolite, desisobutyryl-ciclesonide. nih.gov This localized activation contributes to its favorable safety profile. nih.gov In clinical trials for asthma, ciclesonide has demonstrated efficacy comparable to conventional inhaled corticosteroids like budesonide and fluticasone propionate (B1217596), while potentially offering an improved safety margin regarding systemic effects. nih.govscottishmedicines.org.uk For instance, studies have shown that once-daily ciclesonide can achieve lung function improvements comparable to twice-daily budesonide or fluticasone propionate. scottishmedicines.org.uk
The different outcomes for this compound, loteprednol etabonate, and ciclesonide highlight the critical challenge in soft steroid design: achieving sufficient stability at the site of action to exert a therapeutic effect before being systemically inactivated. atsjournals.org
Table 2: Comparison of this compound with Other Soft Corticosteroid Candidates
| Feature | This compound | Loteprednol Etabonate | Ciclesonide |
| Design Principle | Soft Drug. karger.comresearchgate.net | Soft Drug. researchgate.netfda.gov | Prodrug. nih.govresearchgate.net |
| Activation | Active form administered directly. karger.com | Active form administered directly. fda.gov | Administered as an inactive prodrug, activated by esterases in the lung. nih.gov |
| Primary Indication | Investigated for airway inflammation (asthma). karger.com | Ophthalmic inflammation. researchgate.netarvojournals.org | Airway inflammation (asthma, rhinitis). nih.govresearchgate.net |
| Comparative Efficacy | Lower in vivo potency than budesonide. researchgate.net | Similar efficacy to prednisolone acetate and dexamethasone in ophthalmology. arvojournals.orgf1000research.com | Comparable efficacy to budesonide and fluticasone propionate in asthma. scottishmedicines.org.uk |
| Development Status | Discontinued, presumed lack of clinical efficacy. atsjournals.orgatsjournals.orgresearchgate.net | Approved and marketed for ophthalmic use. researchgate.netfda.gov | Approved and marketed for asthma and rhinitis. nih.govresearchgate.net |
Advanced Research Perspectives and Future Directions for Soft Corticosteroids Exemplified by Itrocinonide
Optimization Strategies for Therapeutic Index in Soft Drug Design
The primary goal in the design of soft drugs, including soft corticosteroids like itrocinonide, is to maximize the therapeutic index. patsnap.comtandfonline.com This index represents the ratio between the toxic and effective doses of a drug. patsnap.comlew.ro A higher therapeutic index signifies a safer medication. The core strategy of soft drug design involves integrating metabolic considerations from the initial stages of development to improve this activity-to-toxicity ratio. tandfonline.com
Balancing Local Efficacy with Rapid Systemic Inactivation
A key principle in the development of soft corticosteroids is achieving potent therapeutic effects at the target site while ensuring the drug is quickly metabolized into an inactive form upon entering systemic circulation. ingentaconnect.compharm.or.jp This approach, known as retrometabolic drug design, aims to create drugs that are active locally but have minimal systemic side effects due to rapid, predictable metabolic inactivation, often through hydrolysis. ingentaconnect.compharm.or.jpwikipedia.org
Soft steroids are designed to be broken down by esterases, which are enzymes found throughout the body. karger.com The ideal soft inhaled corticosteroid (ICS) would be stable at the target site in the airways and lungs but would be rapidly inactivated by specific esterases in the blood and peripheral tissues. karger.com This rapid systemic inactivation prevents the widespread effects that are often associated with traditional corticosteroids. ingentaconnect.comkarger.com
This compound was developed with this principle in mind. It was designed to be rapidly hydrolyzed, with a half-life of less than 30 minutes in human plasma and lung tissue in vitro. karger.comresearchgate.net This rapid breakdown was intended to provide a better ratio of local anti-inflammatory effects to systemic steroid activity compared to conventional corticosteroids. researchgate.net
Addressing Challenges in Achieving Sufficient Local Potency
A significant hurdle in soft drug design is ensuring that the rapid inactivation process does not compromise the drug's effectiveness at the target site. karger.comresearchgate.net If the rate of hydrolysis is too fast, the drug may be cleared before it can exert its full therapeutic effect, leading to weak activity. researchgate.net
This appears to have been a challenge with this compound. Despite having a receptor binding affinity similar to the established corticosteroid budesonide (B1683875) and demonstrating rapid hydrolytic inactivation, this compound showed lower than expected clinical efficacy. karger.comresearchgate.net This was likely due to its rapid inactivation within the target tissue itself. karger.com The development of this compound was ultimately discontinued, presumably due to this lack of sufficient clinical efficacy. atsjournals.orgatsjournals.orgatsjournals.org
This highlights a critical challenge in soft corticosteroid design: creating a molecule that is stable enough to be effective locally but is still susceptible to rapid systemic breakdown. karger.com Future research in this area will need to focus on achieving this delicate balance to develop soft steroids that are both potent and safe.
Computational Chemistry and In Silico Modeling in Soft Drug Development
Computational chemistry and in silico modeling have become indispensable tools in the development of soft drugs, including corticosteroids. ingentaconnect.comamazonaws.com These methods allow researchers to predict the properties and behavior of molecules before they are synthesized, saving time and resources.
Application of Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR)
The design of soft drugs heavily relies on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR) and its metabolic fate (Structure-Metabolism Relationship or SMR). pharm.or.jpresearchgate.netmdpi.com Retrometabolic drug design, the foundation of soft drug development, combines these two principles to create safer and more effective drugs. pharm.or.jpwikipedia.org
For corticosteroids, SAR studies have identified key structural features that determine their anti-inflammatory potency. researchgate.net For example, modifications at specific positions on the steroid nucleus, such as fluorination at the 6α or 9α positions, can significantly enhance receptor binding affinity. ingentaconnect.comresearchgate.net
SMR, on the other hand, focuses on designing molecules that are predictably metabolized to inactive compounds. pharm.or.jp In the case of soft corticosteroids like this compound, this involves incorporating metabolically vulnerable points, such as ester groups, that are readily cleaved by enzymes in the body. karger.comresearchgate.net
The development of this compound involved creating a series of soft steroids with 17β methyl-carbonate ester moieties that are susceptible to hydrolysis. researchgate.net The receptor affinities of these compounds varied significantly depending on the substituents and the stereochemistry of the chiral center at the 17β ester, demonstrating the application of SAR principles. researchgate.net
Predictive Algorithms for Designing Novel Soft Corticosteroids
Predictive algorithms and machine learning models are increasingly being used to design novel soft corticosteroids. ingentaconnect.comnumberanalytics.com These computational tools can analyze large datasets of existing compounds to identify patterns and predict the properties of new, virtual molecules. nih.govresearchgate.netmdpi.com
For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the receptor binding affinity of new steroid designs. ingentaconnect.comresearchgate.net One such model found that for a series of soft steroids, a combination of a structural indicator (the presence of a halogen at the 6α or 9α position) and a physicochemical parameter (lipophilicity) could account for nearly 80% of the variability in receptor binding affinity. ingentaconnect.comresearchgate.net
These predictive models can help researchers to:
Generate virtual libraries of potential soft drug candidates. pharm.or.jp
Rank these candidates based on predicted properties like activity, solubility, and metabolic stability. pharm.or.jp
Optimize the design of soft drugs by balancing efficacy and safety. numberanalytics.com
The use of these advanced computational methods holds the promise of accelerating the discovery and development of the next generation of safer and more effective soft corticosteroids. numberanalytics.com
Emergent Design Concepts for Next-Generation Glucocorticoid Antedrugs
The challenges encountered with early soft steroids like this compound have spurred the development of new design concepts for glucocorticoid "antedrugs." An antedrug is an active therapeutic agent that is designed to be rapidly inactivated in the systemic circulation.
One promising approach involves the creation of glucocorticoid lactones (cyclic esters). atsjournals.org These compounds have shown an ideal combination of stability in lung tissue with extremely rapid inactivation in plasma. atsjournals.orgatsjournals.org This selective plasma hydrolysis offers a potential solution to the problem of premature inactivation at the target site that was observed with some earlier soft steroids. atsjournals.org
Another area of exploration is the development of "dissociated" steroids. These are compounds designed to selectively activate the pathways responsible for anti-inflammatory effects (transrepression) while minimizing the activation of pathways linked to side effects (transactivation). atsjournals.org While still in the research phase, this approach could lead to corticosteroids with a significantly improved therapeutic index. atsjournals.org
The overarching goal of these emergent design concepts is to create inhaled corticosteroids that are highly effective locally but are readily inactivated once they are absorbed into the bloodstream, thereby minimizing systemic side effects. oup.comoccams.com
Exploration of Novel Labile Moieties and Inactivation Pathways
The development of soft corticosteroids represents a strategic approach to enhance the therapeutic index of these potent anti-inflammatory agents by separating their desired local effects from undesirable systemic side effects. researchgate.netreviewofoptometry.com The core principle of a "soft drug" is that it is a therapeutically active compound designed to undergo predictable and rapid inactivation into non-toxic metabolites after exerting its effect at the target site. reviewofoptometry.comtandfonline.com This design philosophy aims to control and direct the metabolic pathway, often by incorporating a metabolically sensitive, or "labile," moiety into the drug's structure. tandfonline.comtandfonline.com
For soft corticosteroids, this is frequently achieved by introducing ester groups that are susceptible to rapid hydrolysis by ubiquitous enzymes like carboxylestrases. karger.comula.ve This contrasts with traditional corticosteroids, which are typically metabolized more slowly in the liver via cytochrome P450 (CYP450) enzymes. karger.com Inactivation via hydrolytic enzymes is considered advantageous as these enzymes are less prone to saturation or drug-drug interactions compared to the CYP450 system. tandfonline.com
This compound (developmental code name D5159) serves as a key example of this design strategy. wikipedia.org It is a synthetic, double-fluorinated corticosteroid developed with the goal of achieving high receptor affinity while ensuring rapid metabolic inactivation to minimize systemic exposure. researchgate.netkarger.com The labile moiety in this compound is a carbonate ester group incorporated within its 17ß-carboxylic ester side chain. karger.com This chemical feature was specifically designed to be a target for rapid hydrolytic breakdown. researchgate.netkarger.com In vitro studies demonstrated this intended effect, showing that this compound has a short half-life of under 30 minutes in human plasma and lung tissue. karger.comresearchgate.net
However, the development of this compound was discontinued, likely due to a lack of clinical efficacy. atsjournals.org It is theorized that its inactivation by non-selective esterases was too rapid, leading to its breakdown at the target tissue before it could exert a sufficient therapeutic effect. karger.com This experience highlights the critical challenge in soft drug design: achieving a delicate balance between sufficient stability at the site of action and rapid clearance from systemic circulation.
The exploration of labile moieties extends beyond this compound, with various structures having been investigated. The success or failure of these compounds often depends on the specific characteristics of the incorporated labile group and its susceptibility to enzymatic cleavage.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H38F2O9 | nih.govwikidata.org |
| Molar Mass | 568.6 g/mol | nih.gov |
| CAS Number | 106033-96-9 | wikipedia.orgnih.gov |
| Synonyms | D5159 | wikipedia.org |
| Inactivation Pathway | Hydrolysis by esterases | karger.com |
| In Vitro Half-life (human plasma) | < 30 minutes | researchgate.net |
Table 2: Comparison of Soft Corticosteroids and their Labile Moieties
| Compound | Labile Moiety | Inactivation Pathway | Developmental Outcome | Source |
|---|---|---|---|---|
| This compound | 17ß-carbonate ester | Hydrolysis by non-selective esterases | Failed (lack of efficacy) | karger.com |
| Loteprednol (B1675157) Etabonate | C-20 chloromethyl ester | Hydrolysis by endogenous esterases | Successful (ophthalmic use) | nih.govresearchgate.net |
| Fluocortin (B1260762) Butylester | Ester group | Hydrolysis by non-selective esterases | Failed (too rapid inactivation) | karger.com |
| Glucocorticoid Lactones | Lactone (cyclic ester) | Selective hydrolysis by paraoxonase in plasma | Preclinical (stable in lung tissue) | atsjournals.org |
Strategies for Prolonged Pulmonary Residence Time without Systemic Exposure
A primary objective in the development of inhaled corticosteroids is to maximize their concentration and duration of action within the lungs, thereby improving efficacy while simultaneously minimizing absorption into the bloodstream to reduce the risk of systemic side effects. atsjournals.org Achieving a prolonged pulmonary residence time is a key strategy to meet this objective. atsjournals.orgnih.gov Several approaches have been explored to prevent the rapid clearance of inhaled drugs from the lungs. atsjournals.orgatsjournals.org
Key Strategies Include:
Increased Lipophilicity: Corticosteroids with higher lipophilicity tend to have a greater affinity for the glucocorticoid receptor and may exhibit prolonged retention in lung tissue. atsjournals.orgatsjournals.org Highly lipophilic molecules can dissolve into cell membranes, creating a local depot from which the drug is slowly released.
Intracellular Esterification: Certain corticosteroids can be converted into lipophilic fatty acid esters within the cells of the lung. atsjournals.org These ester conjugates are inactive but act as an intracellular reservoir. They are gradually hydrolyzed back to the active parent compound, providing a sustained therapeutic effect directly at the site of inflammation. atsjournals.org
Formulation-Based Approaches:
Liposomes: Encapsulating drugs within liposomes can create slow-release formulations. atsjournals.orgatsjournals.org As the liposomes are gradually cleared or broken down in the lung, the active drug is released over an extended period.
Microspheres: The use of porous, low-density microspheres can also achieve slow drug-release rates, prolonging the local availability of the corticosteroid. atsjournals.org
Prodrugs: The use of inactive prodrugs that are biochemically activated by enzymes present in the lungs (such as esterases) is another effective strategy. atsjournals.orgoccams.com Ciclesonide (B122086) is a notable example of a prodrug that is largely inactive when deposited but is converted to its active metabolite in the airways. atsjournals.org This approach can reduce oropharyngeal side effects and, due to the often higher lipophilicity of the prodrug form, can also enhance pulmonary residence time. atsjournals.orgatsjournals.org
The development of soft steroids like this compound is conceptually linked to these strategies, as both aim to optimize the drug's pharmacokinetic profile for improved local selectivity. While this compound's rapid inactivation was a liability, the underlying principle of engineering a molecule for a specific metabolic fate is central to modern corticosteroid design. The challenge remains to design molecules that persist long enough in the lung to be effective, while retaining the "soft" characteristic of rapid systemic inactivation.
Table 3: Summary of Strategies to Prolong Pulmonary Residence Time
| Strategy | Mechanism of Action | Source |
|---|---|---|
| Increased Lipophilicity | Enhances tissue binding and cellular uptake, creating a local drug reservoir. | atsjournals.orgatsjournals.org |
| Intracellular Esterification | Active drug is converted to inactive, lipophilic esters within lung cells, which are then slowly hydrolyzed back to the active form. | atsjournals.org |
| Liposomal/Microsphere Formulations | The drug is encapsulated in a carrier that provides slow-release characteristics upon deposition in the lung. | atsjournals.orgatsjournals.org |
| Prodrug Activation | An inactive precursor is administered and converted to the active drug by enzymes in the lung, often increasing lipophilicity and retention. | atsjournals.orgoccams.com |
Q & A
Basic Research Questions
Q. How can the PICOT framework be applied to formulate a research question evaluating Itrocinonide’s anti-inflammatory efficacy in preclinical models?
- Methodological Answer : Use the PICOT framework to define:
- P (Population): Specific animal model (e.g., murine collagen-induced arthritis).
- I (Intervention): this compound dosage (e.g., 0.5 mg/kg/day).
- C (Comparison): Standard treatment (e.g., dexamethasone) or placebo.
- O (Outcome): Reduction in inflammatory markers (e.g., TNF-α levels).
- T (Time): Study duration (e.g., 14 days).
Example question: “In collagen-induced arthritic mice (P), how does this compound at 0.5 mg/kg/day (I) compare to dexamethasone (C) in reducing serum TNF-α levels (O) over 14 days (T)?” .
Q. What experimental methodologies are recommended for establishing this compound’s pharmacokinetic parameters in preclinical studies?
- Methodological Answer :
- Step 1 : Use LC-MS/MS to quantify plasma concentrations after single-dose administration.
- Step 2 : Calculate parameters (e.g., Cmax, t1/2) using non-compartmental analysis (NCA) software.
- Step 3 : Validate assays per FDA guidelines (e.g., sensitivity, specificity, reproducibility).
- Step 4 : Include control groups to account for matrix effects (e.g., blank plasma samples) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo models (e.g., acute vs. chronic inflammation)?
- Methodological Answer :
-
Approach 1 : Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage, model selection).
-
Approach 2 : Design a cross-model study comparing this compound’s effects in acute (e.g., carrageenan-induced paw edema) and chronic (e.g., adjuvant-induced arthritis) models under standardized conditions.
-
Data Analysis : Use multivariate regression to isolate variables (e.g., immune cell infiltration, cytokine profiles) influencing outcomes .
Example Table: Conflicting Efficacy Data Analysis
Q. What strategies ensure reproducibility when assessing this compound’s long-term stability under varying storage conditions?
- Methodological Answer :
- Design : Use accelerated stability testing (40°C/75% RH) and real-time conditions (25°C/60% RH) over 12 months.
- Parameters : Monitor degradation products via HPLC, pH changes, and particle size distribution.
- Documentation : Follow ICH Q1A guidelines for data recording, including batch-specific details and calibration curves .
Q. How can synergistic effects between this compound and other anti-inflammatory agents be systematically evaluated?
- Methodological Answer :
- Step 1 : Use fractional inhibitory concentration (FIC) indices in in vitro assays (e.g., macrophage cultures).
- Step 2 : Validate findings in in vivo models with combination therapy (e.g., this compound + methotrexate).
- Statistical Analysis : Apply isobolographic analysis to distinguish additive vs. synergistic effects .
Methodological Guidelines
- Data Presentation :
- Tables/figures must be self-explanatory with descriptive titles (e.g., “Table 1: Dose-dependent effects of this compound on IL-6 levels”).
- Include error bars and p-values in graphs; avoid redundant data in text .
- Ethical Compliance :
- Obtain institutional approval for animal studies (e.g., ARRIVE guidelines).
- Disclose conflicts of interest and funding sources in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
